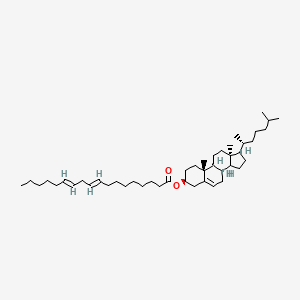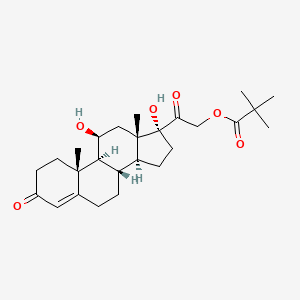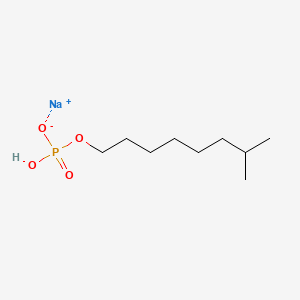
Sodium isononyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium isononyl hydrogen phosphate is an organophosphate compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, an isononyl group, and a hydrogen phosphate group. It is known for its solubility in water and its ability to act as a surfactant, making it useful in a range of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{Isononyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Isononyl Phosphate} ] [ \text{Isononyl Phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous processes where isononyl alcohol and phosphoric acid are reacted in a controlled environment. The resulting isononyl phosphate is then neutralized with sodium hydroxide to produce the final compound. The reaction conditions typically include maintaining a specific temperature and pH to ensure optimal yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Sodium isononyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphate compounds.
Substitution: The isononyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium isononyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: The compound is employed in the preparation of biological buffers and as a reagent in biochemical assays.
Industry: this compound is used in the production of detergents, cleaning agents, and other industrial products.
Mecanismo De Acción
The mechanism of action of sodium isononyl hydrogen phosphate primarily involves its ability to interact with various molecular targets through its phosphate group. This interaction can influence the activity of enzymes and other proteins, thereby affecting biochemical pathways. The compound’s surfactant properties also enable it to alter the permeability of cell membranes, which can be utilized in drug delivery and other applications.
Comparación Con Compuestos Similares
- Sodium dihydrogen phosphate
- Sodium hydrogen phosphate
- Sodium tripolyphosphate
Comparison: Sodium isononyl hydrogen phosphate is unique due to the presence of the isononyl group, which imparts distinct surfactant properties compared to other sodium phosphate compounds. This makes it particularly useful in applications requiring emulsification and surface activity. In contrast, compounds like sodium dihydrogen phosphate and sodium hydrogen phosphate are primarily used for their buffering capacity and do not possess significant surfactant properties.
Propiedades
Número CAS |
85480-30-4 |
|---|---|
Fórmula molecular |
C9H20NaO4P |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
sodium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
Clave InChI |
VFRKPNBASPLGMQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCOP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



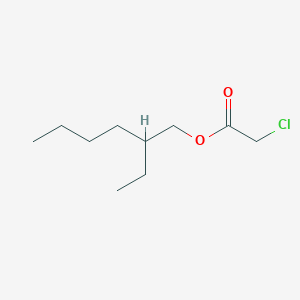
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

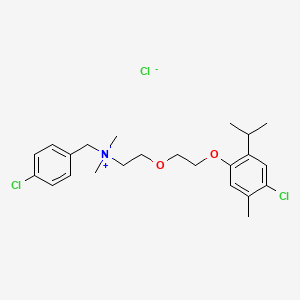
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
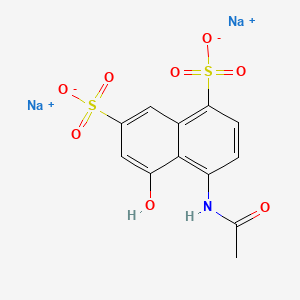
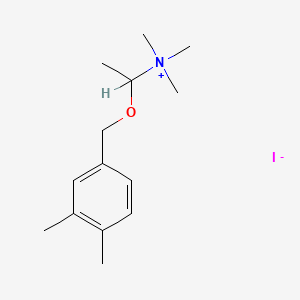
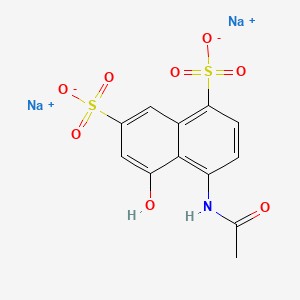
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

